

2-Chloroquinolin-6-ol hydrochloride molecular structure

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Compound of Interest

Compound Name:	2-Chloroquinolin-6-ol hydrochloride
CAS No.:	189362-46-7
Cat. No.:	B3248809

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An In-Depth Technical Guide to **2-Chloroquinolin-6-ol Hydrochloride**: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of **2-Chloroquinolin-6-ol hydrochloride**, a pivotal heterocyclic intermediate in contemporary drug discovery and fine chemical synthesis. As Senior Application Scientists, our objective extends beyond a mere recitation of data; we aim to deliver a foundational understanding of this molecule's core characteristics, grounded in established scientific principles and field-proven methodologies. This document elucidates the compound's molecular structure, details a robust synthetic pathway, outlines a self-validating analytical characterization workflow, and explores its significant applications, particularly in the context of antiviral therapeutic development. The protocols and insights contained herein are curated for researchers, chemists, and drug development professionals who require a technical and practical understanding of this versatile quinoline derivative.

Core Molecular Identity and Physicochemical Properties

2-Chloroquinolin-6-ol hydrochloride is a substituted quinoline, a class of heterocyclic aromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The title compound is the hydrochloride salt of 2-Chloroquinolin-6-ol, which enhances its stability and aqueous solubility for certain applications. The core structure consists of a quinoline ring system with a chlorine atom at the C2 position and a hydroxyl group at the C6 position.

Table 1: Chemical Identifiers and Properties

Identifier	Value
Chemical Name	2-Chloroquinolin-6-ol hydrochloride
Free Base Name	2-Chloroquinolin-6-ol; 2-chloro-6-Quinolinol
Free Base CAS Number	577967-89-6[2]
Molecular Formula (Free Base)	C ₉ H ₆ ClNO[2]
Molecular Weight (Free Base)	179.60 g/mol [2]
Molecular Formula (HCl Salt)	C ₉ H ₆ ClNO · HCl
Molecular Weight (HCl Salt)	216.07 g/mol

Table 2: Physicochemical Data of 2-Chloroquinolin-6-ol (Free Base)

Property	Value	Notes
Physical State	Solid, Pale Beige Powder[2]	
Melting Point	192 °C[2]	
Boiling Point	342.1 ± 22.0 °C (Predicted)[2]	
pKa	8.62 ± 0.40 (Predicted)[2]	Refers to the hydroxyl proton.
Solubility	Slightly soluble in DMSO and Acetonitrile[2]	The hydrochloride salt form is expected to have improved solubility in polar protic solvents.
Storage	Store at 2-8°C under inert gas (Nitrogen or Argon)[2][3]	Recommended to prevent degradation.

Elucidation of the Molecular Structure

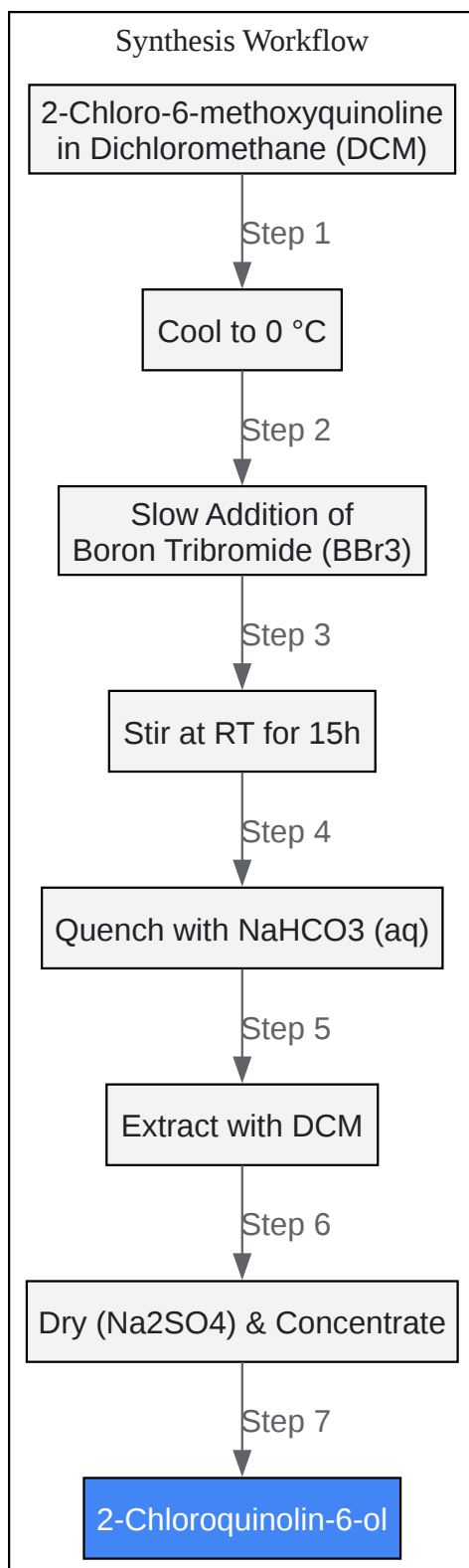
The molecular architecture of 2-Chloroquinolin-6-ol is defined by a bicyclic quinoline core, which is a fusion of a benzene ring and a pyridine ring. The strategic placement of its functional groups dictates its chemical reactivity and pharmacological potential.

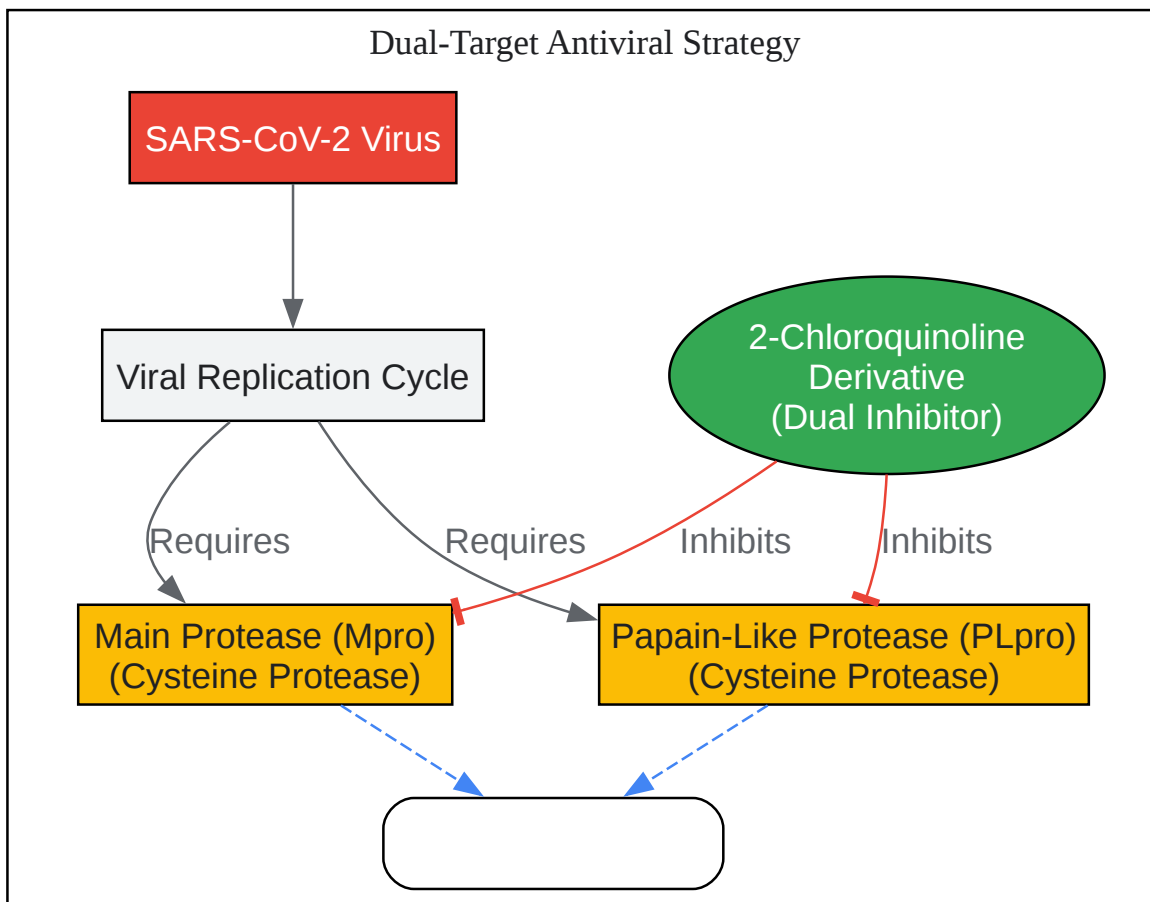
- **Quinoline Core:** This fused aromatic system is electron-deficient, particularly the pyridine ring, due to the electronegativity of the nitrogen atom.
- **2-Chloro Substituent:** The chlorine atom at the C2 position is highly significant. It is adjacent to the ring nitrogen, which strongly activates this position for nucleophilic aromatic substitution reactions.[4] This "activated" chlorine can be readily displaced by a variety of nucleophiles, making it a critical handle for synthetic elaboration and the construction of diverse compound libraries.
- **6-Hydroxy Substituent:** The hydroxyl group on the benzene portion of the quinoline ring is an electron-donating group. It influences the overall electronic properties of the molecule and provides a site for further functionalization, such as etherification or esterification, to modulate properties like lipophilicity and target binding.

- **Hydrochloride Salt:** The basic nitrogen atom in the pyridine ring is protonated by hydrochloric acid to form the salt. This is a standard practice in drug development to improve a compound's stability, crystallinity, and solubility.

Synthesis and Purification

The synthesis of 2-Chloroquinolin-6-ol is most effectively achieved via the demethylation of its methoxy precursor, 2-chloro-6-methoxyquinoline. This choice is predicated on the commercial availability of the starting material and the high efficiency of the demethylation reaction. Boron tribromide (BBr_3) is the reagent of choice for this transformation due to its efficacy in cleaving aryl methyl ethers under controlled conditions.[2]





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Sources

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